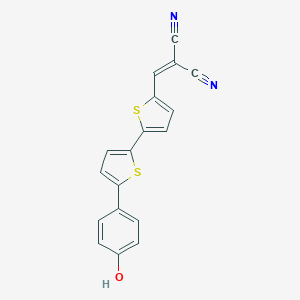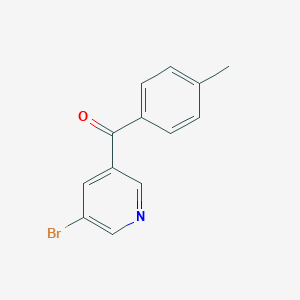![molecular formula C11H7N3S B161255 2-(Pyrazin-2-yl)benzo[d]thiazole CAS No. 133593-36-9](/img/structure/B161255.png)
2-(Pyrazin-2-yl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrazin-2-yl)benzo[d]thiazole, also known as PBTZ169, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as an anti-tuberculosis agent. The compound was first synthesized in 2010 by a team of researchers from the University of Cape Town, South Africa. Since then, numerous studies have been conducted to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
2-(Pyrazin-2-yl)benzo[d]thiazole works by inhibiting the activity of several enzymes involved in the metabolism of Mycobacterium tuberculosis. Specifically, the compound targets the F1F0-ATP synthase, an enzyme complex responsible for generating energy in the bacterium. By inhibiting this enzyme, 2-(Pyrazin-2-yl)benzo[d]thiazole disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-(Pyrazin-2-yl)benzo[d]thiazole has low toxicity and does not cause significant damage to human cells. The compound has also been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(Pyrazin-2-yl)benzo[d]thiazole is its high potency against Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Further studies are needed to address these limitations and optimize the compound for clinical use.
Direcciones Futuras
There are several future directions for research on 2-(Pyrazin-2-yl)benzo[d]thiazole. One potential area of investigation is the development of new derivatives of the compound with improved solubility and stability. Another direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(Pyrazin-2-yl)benzo[d]thiazole and its interactions with other anti-tuberculosis drugs.
Métodos De Síntesis
The synthesis of 2-(Pyrazin-2-yl)benzo[d]thiazole involves the condensation of 2-aminopyrazine and 2-chlorobenzo[d]thiazole in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain a pure compound with a high yield. This method has been optimized through various modifications to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(Pyrazin-2-yl)benzo[d]thiazole has shown promising results in the treatment of tuberculosis, a bacterial infection that affects millions of people worldwide. The compound has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by targeting multiple enzymes involved in its metabolism. 2-(Pyrazin-2-yl)benzo[d]thiazole has also been shown to have a synergistic effect when used in combination with existing anti-tuberculosis drugs, making it a potential candidate for combination therapy.
Propiedades
Número CAS |
133593-36-9 |
|---|---|
Nombre del producto |
2-(Pyrazin-2-yl)benzo[d]thiazole |
Fórmula molecular |
C11H7N3S |
Peso molecular |
213.26 g/mol |
Nombre IUPAC |
2-pyrazin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H7N3S/c1-2-4-10-8(3-1)14-11(15-10)9-7-12-5-6-13-9/h1-7H |
Clave InChI |
IKHDANQCMYMZRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3 |
Sinónimos |
Benzothiazole, 2-pyrazinyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



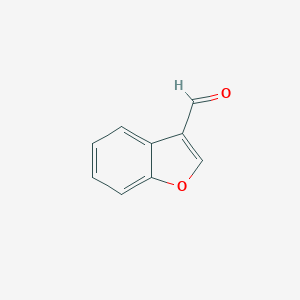
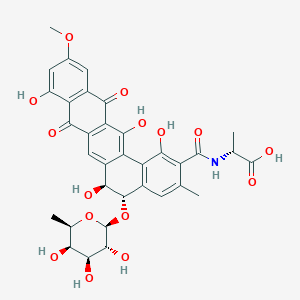
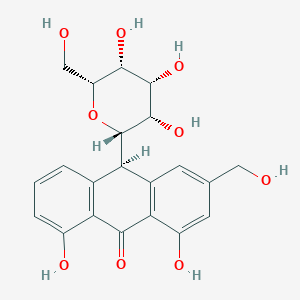
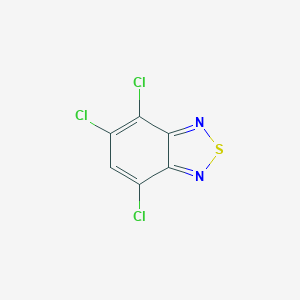



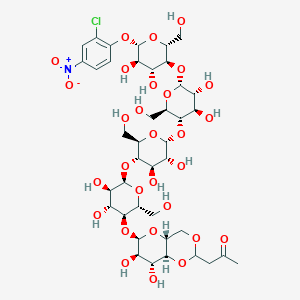

![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)
